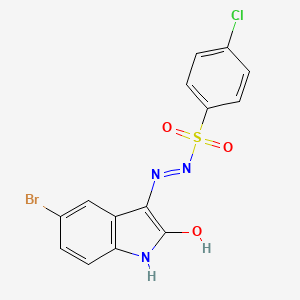![molecular formula C17H16BrNO4 B6134838 3-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6134838.png)
3-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid” is an organic compound containing several functional groups. It has a bromobenzoyl group, an amino group, a methoxyphenyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzoyl and methoxyphenyl groups are aromatic, while the amino and carboxylic acid groups can participate in various forms of bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromobenzoyl group could be replaced via nucleophilic aromatic substitution. The amino group could react with carboxylic acids or acid chlorides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a carboxylic acid group suggests that the compound would be acidic .Applications De Recherche Scientifique
- The benzylic position in this compound refers to the carbon adjacent to the benzene ring. Reactions at this site include:
- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as a bromine source .
- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific conditions and the nature of the leaving group, benzylic halides can undergo either SN1 or SN2 reactions. The resonance-stabilized carbocation formed at the benzylic position plays a crucial role in these reactions .
- By adding a sodium dichromate source of protons (e.g., sulfuric acid) and heating the reaction, the alkyl side chain can be oxidized to form a carboxylic acid functional group. This transformation yields benzoic acid derivatives .
Benzylic Position Reactions
Synthesis of Benzoic Acid Derivatives
Mécanisme D'action
Propriétés
IUPAC Name |
3-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-23-12-8-6-11(7-9-12)15(10-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYJYDKNMXLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)
![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)
![4-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-1-piperazinecarbaldehyde](/img/structure/B6134797.png)
![7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B6134806.png)
![ethyl 5-chloro-5'-[(4-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B6134815.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6134822.png)
